2-Bromo-3-chloro-5-methylpyridine
Overview
Description
2-Bromo-3-chloro-5-methylpyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of significant interest due to its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Bromo-3-chloro-5-methylpyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to form stable derivatives.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Safety and Hazards
Mechanism of Action
- The p38α MAP kinase is a serine/threonine kinase that plays a crucial role in linking extracellular signals to intracellular processes. It modulates various cellular functions, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Bromo-3-chloro-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of p38α mitogen-activated protein kinase inhibitors . This compound interacts with enzymes such as p38α MAP kinase, which is involved in the regulation of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . The interaction between this compound and these enzymes is crucial for modulating cellular responses to inflammation and stress.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s interaction with p38α MAP kinase can lead to changes in the expression of genes involved in inflammatory responses. Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as p38α MAP kinase . This binding can inhibit or activate the enzyme, leading to changes in gene expression and cellular responses. The compound’s structure allows it to fit into the active site of the enzyme, thereby modulating its activity. This interaction is essential for the compound’s role in regulating inflammatory responses and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, particularly in the regulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical and pharmaceutical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of the compound are critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-methylpyridine typically involves the bromination of 3-chloro-5-methylpyridine. This reaction is carried out using hydrogen bromide in an organic solvent . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through various separation techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-5-methylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound .
Comparison with Similar Compounds
- 2-Bromo-5-chloro-3-methylpyridine
- 3-Bromo-2-chloro-5-methylpyridine
- 2-Bromo-3-chloro-5-fluoropyridine
Uniqueness: 2-Bromo-3-chloro-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
2-bromo-3-chloro-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNKEUJOCAJOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505001 | |
Record name | 2-Bromo-3-chloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65550-81-4 | |
Record name | 2-Bromo-3-chloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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